1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)-
Overview
Description
1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)-, also known as 4’-Hydroxy-3’-methoxypropiophenone, is a derivative of guaiacol. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. It is a precursor to various flavorants, such as eugenol and vanillin .
Preparation Methods
The synthesis of 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- can be achieved through several methods. One common synthetic route involves the Fries rearrangement of 2-methoxyphenyl propionate. This reaction typically requires specific conditions, such as a controlled temperature and the presence of a catalyst .
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, enzyme cascades starting with inexpensive 4-methoxy-benzaldehyde and acetaldehyde have been developed. These cascades utilize enzymes like Pseudomonas fluorescens benzaldehyde lyase and Ralstonia sp. alcohol dehydrogenase to achieve the desired product .
Chemical Reactions Analysis
1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions typically yield alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme activity and metabolic pathways.
Industry: The compound is used in the production of flavorants, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- can be compared with other similar compounds, such as:
1-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-:
4-Hydroxy-3-methoxyphenylacetone:
The uniqueness of 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- lies in its specific functional groups and the resulting chemical behavior, making it suitable for particular applications in various fields.
Properties
IUPAC Name |
3-hydroxy-1-(4-methoxyphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5,11H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORFPJBAAZOEKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449585 | |
Record name | 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56072-31-2 | |
Record name | 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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